Di(2,3-dihydro-1H-indol-1-yl)methanone
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Overview
Description
Di(2,3-dihydro-1H-indol-1-yl)methanone is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di(2,3-dihydro-1H-indol-1-yl)methanone can be achieved through several methods. One common approach involves the Tscherniac-Einhorn reaction, where indoline reacts with 2-(hydroxymethyl)isoindoline-1,3-dione in the presence of concentrated sulfuric acid as a catalyst . This reaction is followed by hydrolysis to convert the phthalimido group to an amino group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
Di(2,3-dihydro-1H-indol-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Di(2,3-dihydro-1H-indol-1-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is explored for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Di(2,3-dihydro-1H-indol-1-yl)methanone involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to exert its effects through binding to receptors or enzymes, thereby modulating biological processes. Further research is needed to fully understand its molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
1H-Indole-2-carboxylic acid: Known for its antimicrobial properties.
2,3-Dihydro-1H-indole: A precursor to various pharmaceuticals and natural products.
Uniqueness
Di(2,3-dihydro-1H-indol-1-yl)methanone is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
65610-70-0 |
---|---|
Molecular Formula |
C17H16N2O |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
bis(2,3-dihydroindol-1-yl)methanone |
InChI |
InChI=1S/C17H16N2O/c20-17(18-11-9-13-5-1-3-7-15(13)18)19-12-10-14-6-2-4-8-16(14)19/h1-8H,9-12H2 |
InChI Key |
YALPGWRMDXVRKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)N3CCC4=CC=CC=C43 |
Origin of Product |
United States |
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